N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide
Description
Chemical Structure and Key Features The compound, hereafter referred to by its full systematic name, is a sulfonamide derivative featuring a 4,6-dimethylpyrimidin-2-yl group and a 5-methoxy-1H-indol-3-ethyl moiety linked via a methylidene-sulfamoyl bridge to an acetamide-substituted phenyl ring.
For instance, outlines the preparation of pyrimidine-sulfamoyl derivatives using microwave-assisted synthesis (80°C, DIPEA, acetonitrile) and Cs₂CO₃-mediated coupling reactions, which may parallel the target compound’s synthesis .
Properties
Molecular Formula |
C26H29N7O4S |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
N-[4-[[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C26H29N7O4S/c1-16-13-17(2)30-26(29-16)32-25(33-38(35,36)22-8-5-20(6-9-22)31-18(3)34)27-12-11-19-15-28-24-10-7-21(37-4)14-23(19)24/h5-10,13-15,28H,11-12H2,1-4H3,(H,31,34)(H2,27,29,30,32,33) |
InChI Key |
XHHCPZQNROPWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Derivative: The initial step involves the synthesis of the 4,6-dimethylpyrimidine-2-ylamine through the reaction of acetylacetone with guanidine.
Indole Derivative Synthesis: The 5-methoxyindole is synthesized via Fischer indole synthesis, starting from phenylhydrazine and methoxyacetophenone.
Coupling Reaction: The pyrimidine and indole derivatives are then coupled using a suitable linker, such as an ethylamine group, under controlled conditions to form the intermediate compound.
Sulfonamide Formation: The intermediate is further reacted with sulfonyl chloride to introduce the sulfonamide group.
Final Acetamide Formation: The final step involves the acetylation of the compound to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor in metal protection and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways by inhibiting key enzymes, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
The following compounds exhibit structural or functional similarities:
Table 1: Key Structural Analogs and Comparative Properties
Structural Similarity and Bioactivity Relationships
Molecular Networking and Fragmentation Patterns
highlights molecular networking based on MS/MS fragmentation patterns, where related compounds cluster by cosine scores (1 = identical, 0 = dissimilar). The target compound’s indole-pyrimidine core and sulfamoyl-acetamide linkage would likely group it with analogs like 907972-56-9 (), given shared fragmentation pathways .
Tanimoto and Dice Similarity Metrics
and emphasize the use of Tanimoto coefficients for quantifying structural similarity. For example, replacing the target compound’s 5-methoxyindole with a 5-fluoroindole (as in 907972-56-9) may yield a high Tanimoto score (>0.7), suggesting comparable bioactivity but modified pharmacokinetics (e.g., increased metabolic stability due to fluorine’s electronegativity) .
Bioactivity Profile Clustering
demonstrates that structurally similar compounds often share bioactivity profiles. The target compound’s sulfamoyl group—critical for binding sulfonamide-sensitive enzymes—may align it with ’s pyrrolo[2,3-d]pyrimidine derivatives in kinase inhibition assays .
Key Differences and Implications
The pyridinyl-triazole core in compound 2e () may confer distinct binding interactions with kinase ATP pockets compared to the indole-pyrimidine system .
Synthetic Challenges
- The target compound’s methylidene-sulfamoyl bridge introduces steric constraints absent in simpler sulfonamide derivatives (e.g., ’s N-[4-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide), complicating crystallization and purity assessment .
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